

Application Notes and Protocols for AZD0156 and Olaparib Combination Therapy

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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

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These application notes provide a comprehensive overview and detailed protocols for the experimental design of combination therapy involving **AZD0156**, a potent and selective ATM kinase inhibitor, and olaparib, a PARP inhibitor. This combination leverages the principle of synthetic lethality to enhance anti-tumor efficacy, particularly in cancers with defects in the DNA Damage Response (DDR) pathway.

Introduction and Scientific Rationale

The combination of **AZD0156** and olaparib is a promising anti-cancer strategy that exploits the concept of synthetic lethality. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, effectively traps PARP on DNA at the site of single-strand breaks.[1][2] This leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[2][3] In cancer cells with a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2][4]

However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA repair pathways, including those regulated by the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical sensor of DSBs and initiates a signaling cascade to orchestrate cell cycle arrest and DNA repair.[5][6]

AZD0156 is a potent and selective inhibitor of ATM kinase.[5][7] By inhibiting ATM, **AZD0156** prevents the activation of downstream DNA repair pathways, thereby sensitizing cancer cells to

the DNA damage induced by olaparib.[5][8] Preclinical studies have demonstrated that the combination of **AZD0156** and olaparib leads to increased DNA damage, cell cycle arrest at the G2/M phase, and apoptosis in various cancer cell lines, including those resistant to olaparib alone.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of **AZD0156** and olaparib combination therapy.

Table 1: In Vitro Growth Inhibition (GI50) of Olaparib in Combination with **AZD0156**

Cell Line	Cancer Type	Olaparib GI50 (μM)	Olaparib + 33 nM AZD0156 GI50 (μM)	Fold Potentiation
NCI-H2122	Non-Small Cell Lung	1.8	0.4	4.5
NCI-H1568	Non-Small Cell Lung	>10	1.7	>5.9
HCC1937	Triple-Negative Breast	0.003	0.001	3.0
CAL-51	Triple-Negative Breast	1.5	0.2	7.5
SNU-16	Gastric	8.8	1.1	8.0
NCI-N87	Gastric	>10	2.3	>4.3

Data extracted from Riches et al., Molecular Cancer Therapeutics, 2020.[5]

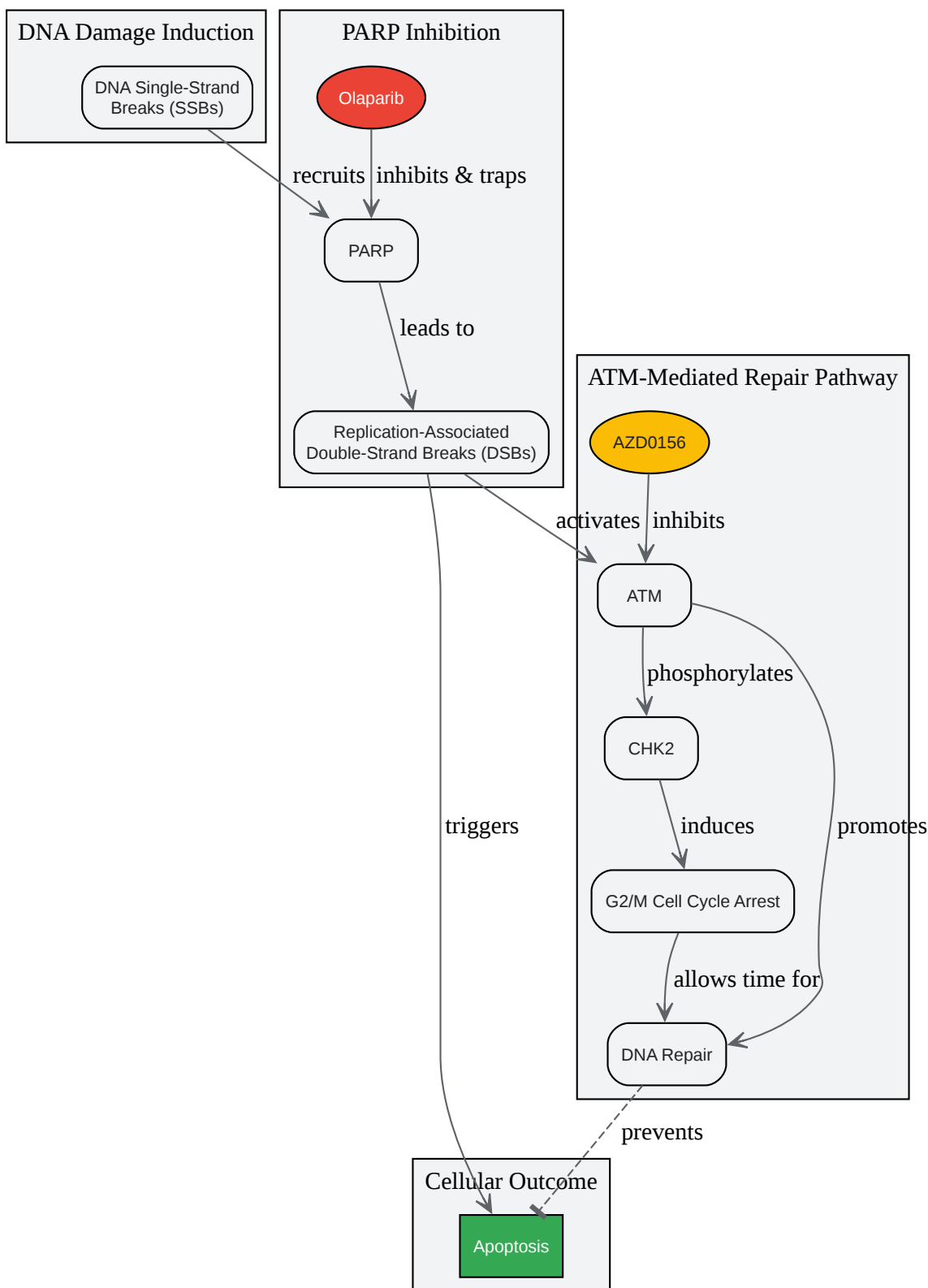
Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	Treatment Group	Tumor Growth Inhibition (%)
HBCx-10 (BRCA2 mutant)	Triple-Negative Breast	Olaparib	70
Olaparib + AZD0156	95		
HBCx-9 (Olaparib-insensitive)	Triple-Negative Breast	Olaparib	20
Olaparib + AZD0156	60		

Data interpreted from graphical representations in Riches et al., Molecular Cancer Therapeutics, 2020.[8]

Signaling Pathways and Experimental Workflows

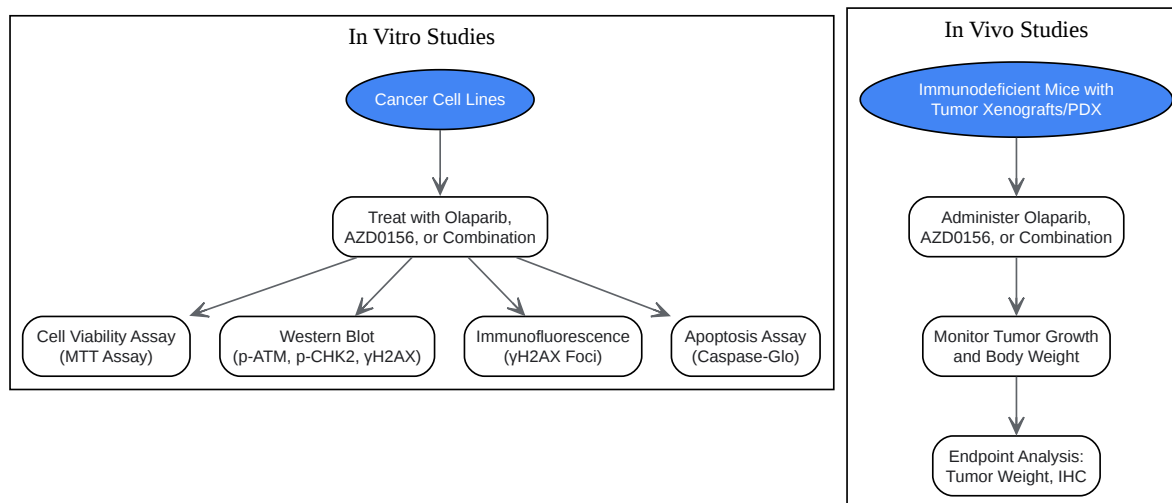
Signaling Pathway Diagram



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Caption: DNA Damage Response pathway targeted by Olaparib and **AZD0156**.

Experimental Workflow Diagram



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